molecular formula C13H9ClFNO B8294657 4-(4-Chloro-2-fluorophenyl)-2-methylnicotinaldehyde

4-(4-Chloro-2-fluorophenyl)-2-methylnicotinaldehyde

Cat. No. B8294657
M. Wt: 249.67 g/mol
InChI Key: ZSTRKXUXQJLNEN-UHFFFAOYSA-N
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Patent
US08969564B2

Procedure details

A mixture of 4-chloro-2-methylnicotinaldehyde (100 mg, 0.643 mmol), (4-chloro-2-fluorophenyl)boronic acid (123 mg, 0.707 mmol), Cs2CO3 (628 mg, 1.928 mmol) and Pd(Ph3P)4 (52.0 mg, 0.045 mmol) in toluene (5 mL) was heated at 90° C. for 16 h. After cooling, the reaction mixture was diluted with EtOAc (10 mL) and water (10 mL). The ethyl acetate layer was concentrated and purified by silica gel chromatography (2:1 Hexane-EtOAc) to afford 4-(4-chloro-2-fluorophenyl)-2-methylnicotinaldehyde (0.15 g, 0.601 mmol, 35% yield) as a yellow solid. LCMS (ESI) m/e 250.04 [(M+H)+, calcd for C13H10ClFNO 250.0]; LC/MS retention time (Method G): tR=0.96 min.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
628 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]=[O:9])=[C:6]([CH3:10])[N:5]=[CH:4][CH:3]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[C:14]([F:21])[CH:13]=1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.CCOC(C)=O.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[C:7]([CH:8]=[O:9])=[C:6]([CH3:10])[N:5]=[CH:4][CH:3]=2)=[C:14]([F:21])[CH:13]=1 |f:2.3.4,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=NC(=C1C=O)C
Name
Quantity
123 mg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)B(O)O)F
Name
Cs2CO3
Quantity
628 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
52 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (2:1 Hexane-EtOAc)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C1=CC=NC(=C1C=O)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.601 mmol
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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